(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
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Overview
Description
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a complex organic molecule that features multiple functional groups, including an indole, a benzofuran, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Derivative: Starting from a suitable indole precursor, the 5-methoxy-1-methyl-1H-indole can be synthesized through methylation and methoxylation reactions.
Benzofuran Synthesis: The benzofuran moiety can be constructed via cyclization reactions involving appropriate precursors.
Condensation Reaction: The final step involves a condensation reaction between the indole derivative and the benzofuran derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its complex structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Known for its use as a disinfectant and antiseptic.
Uniqueness
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate: stands out due to its unique combination of functional groups and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C28H23NO6 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C28H23NO6/c1-16-23(35-28(31)19-7-5-6-8-24(19)33-4)12-10-20-26(30)25(34-27(16)20)13-17-15-29(2)22-11-9-18(32-3)14-21(17)22/h5-15H,1-4H3/b25-13+ |
InChI Key |
JIILGOBTMRDRBV-DHRITJCHSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5=CC=CC=C5OC |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5=CC=CC=C5OC |
Origin of Product |
United States |
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